molecular formula C16H16FNO4 B4239117 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide CAS No. 838874-01-4

2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No. B4239117
CAS RN: 838874-01-4
M. Wt: 305.30 g/mol
InChI Key: ZAOQBRDAFDJZMT-UHFFFAOYSA-N
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Description

2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a member of the benzamide family and is known for its unique chemical properties, which make it a promising candidate for further research.

Scientific Research Applications

Catalytic Applications

The catalytic applications of compounds similar to 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide are demonstrated in the synthesis of other organic compounds. For instance, a study by Wang, Mei, and Yu (2009) describes the use of palladium-catalyzed ortho-fluorination in synthesizing various functional groups, crucial for medicinal chemistry and synthesis applications (Wang, Mei, & Yu, 2009).

Antimicrobial Activity

Benzamides, including fluorinated derivatives, have been studied for their antimicrobial properties. Carmellino et al. (1994) found that fluoro and trifluoromethyl derivatives exhibited significant activity against fungi and Gram-positive microorganisms (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

Antitumor Activity

Several studies highlight the potential of benzamide derivatives in cancer treatment. For example, Saito et al. (1999) investigated MS-27-275, a synthetic benzamide derivative, and found it exhibited antitumor efficacy in various human tumor cell lines (Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, & Nakanishi, 1999).

Antipathogenic Properties

The antipathogenic properties of fluorinated benzamides have been investigated in several studies. Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas and benzamides, including fluorinated derivatives, and found significant activity against bacterial strains capable of forming biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Imaging Applications

In the context of neurodegenerative diseases, Kepe et al. (2006) utilized a fluorinated benzamide derivative as a molecular imaging probe for quantifying serotonin receptors in Alzheimer's disease patients (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

properties

IUPAC Name

2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOQBRDAFDJZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256594
Record name 2-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

CAS RN

838874-01-4
Record name 2-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838874-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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